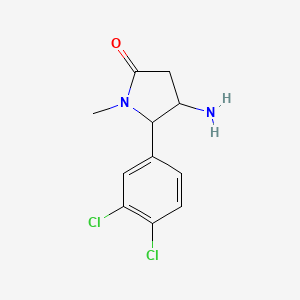
4-Amino-5-(3,4-dichlorophenyl)-1-methylpyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-5-(3,4-dichlorophenyl)-1-methylpyrrolidin-2-one is a synthetic organic compound that belongs to the class of pyrrolidinones This compound is characterized by the presence of an amino group, a dichlorophenyl group, and a methyl group attached to a pyrrolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-(3,4-dichlorophenyl)-1-methylpyrrolidin-2-one typically involves the reaction of 3,4-dichlorophenylacetonitrile with methylamine and a suitable catalyst under controlled conditions. The reaction proceeds through a series of steps including nucleophilic substitution and cyclization to form the pyrrolidinone ring. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from 50°C to 100°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The industrial methods also emphasize the importance of safety and environmental considerations, such as the use of green chemistry principles and waste minimization techniques.
Chemical Reactions Analysis
Types of Reactions
4-Amino-5-(3,4-dichlorophenyl)-1-methylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The amino group and the dichlorophenyl group can participate in substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at 0°C to room temperature.
Substitution: Electrophiles such as alkyl halides or nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups replacing the amino or dichlorophenyl groups.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: The compound has shown potential as a biochemical probe for studying enzyme interactions and protein binding.
Medicine: Research has indicated its potential as a lead compound for the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism by which 4-Amino-5-(3,4-dichlorophenyl)-1-methylpyrrolidin-2-one exerts its effects involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
Comparison with Similar Compounds
Similar Compounds
4-Amino-5-(3,4-dichlorophenyl)-1-methylpyrrolidin-2-one: shares structural similarities with other pyrrolidinone derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of the dichlorophenyl group, which imparts distinct chemical and biological properties. This compound’s unique structure allows for specific interactions with molecular targets, making it a valuable tool in scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C11H12Cl2N2O |
|---|---|
Molecular Weight |
259.13 g/mol |
IUPAC Name |
4-amino-5-(3,4-dichlorophenyl)-1-methylpyrrolidin-2-one |
InChI |
InChI=1S/C11H12Cl2N2O/c1-15-10(16)5-9(14)11(15)6-2-3-7(12)8(13)4-6/h2-4,9,11H,5,14H2,1H3 |
InChI Key |
ZTQYNKILRPFDCR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(C(CC1=O)N)C2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




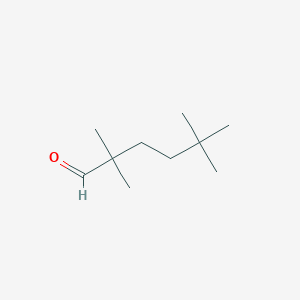
![2-{8-Bromo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}acetonitrile](/img/structure/B13273769.png)

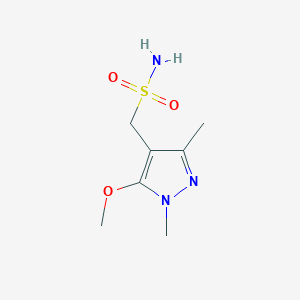
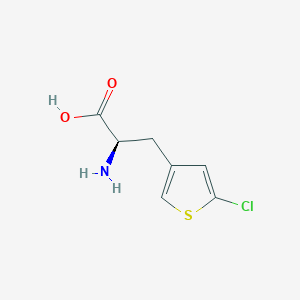
amine](/img/structure/B13273795.png)

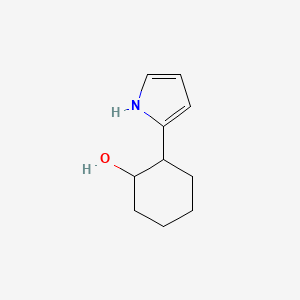

![2-{[(2,4-Difluorophenyl)methyl]amino}propan-1-ol](/img/structure/B13273819.png)
![(5-{[(2-Methylpropyl)amino]methyl}furan-2-yl)methanol](/img/structure/B13273824.png)

